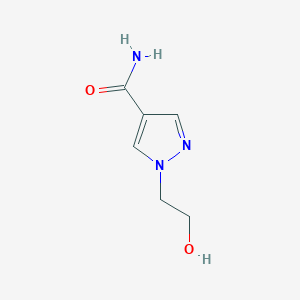

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-6(11)5-3-8-9(4-5)1-2-10/h3-4,10H,1-2H2,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYHSUSQLBMWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Topic: 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The compound 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is a critical heterocyclic building block (scaffold) utilized in the design of bioactive small molecules, particularly in the development of kinase inhibitors (e.g., JAK, CDK) and antifungal agents (e.g., Olorofim analogs). Its structural significance lies in the pyrazole-4-carboxamide core, which serves as a hydrogen-bond donor/acceptor motif capable of interacting with the hinge region of kinase ATP-binding pockets, while the N1-(2-hydroxyethyl) tail improves aqueous solubility and provides a handle for further derivatization or hydrogen bonding interactions.

This guide details the most robust, scalable, and chemically defined synthesis pathway: the N-alkylation of ethyl 1H-pyrazole-4-carboxylate followed by ammonolysis . This route is prioritized over de novo cyclization strategies due to higher regioselectivity, commercial availability of precursors, and operational simplicity.

Retrosynthetic Analysis

To design a self-validating synthesis, we deconstruct the target molecule into stable precursors.

-

Disconnection 1 (Amide Bond): The C4-carboxamide is best derived from a C4-ester (ethyl ester) via ammonolysis. This avoids the use of unstable acid chlorides or coupling reagents required for carboxylic acid precursors.

-

Disconnection 2 (N-C Bond): The N1-(2-hydroxyethyl) group is introduced via N-alkylation of the pyrazole ring.

-

Starting Material: Ethyl 1H-pyrazole-4-carboxylate (CAS: 37622-90-5).[1] This material is symmetric (tautomeric), eliminating regioselectivity concerns during the initial alkylation step if positions 3 and 5 are unsubstituted.

Pathway Visualization (DOT)

Figure 1: Two-step synthesis pathway from commercially available ethyl 1H-pyrazole-4-carboxylate.

Primary Synthesis Pathway: Step-by-Step Protocol

Step 1: N-Alkylation (Hydroxyethylation)

Objective: Functionalize the N1 position of the pyrazole ring.

Reaction: Nucleophilic substitution (

Method A: Alkyl Halide Route (Standard Lab Scale)

-

Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), 2-Bromoethanol (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN).

-

Mechanism: The base deprotonates the pyrazole NH (pKa ~14), generating a pyrazolide anion which attacks the alkyl bromide.

Experimental Protocol:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add

(19.7 g, 142.8 mmol) in one portion. Stir for 15 minutes at room temperature. -

Alkylation: Add 2-Bromoethanol (6.1 mL, 85.7 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for disappearance of starting material.

-

Work-up: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure to remove DMF.

-

Extraction: Dissolve residue in EtOAc (150 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry over

.[2] -

Purification: Concentrate to yield Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate . (Yield typically 85–95%).

-

Note: The product is often pure enough for the next step. If needed, purify via silica flash chromatography (0-5% MeOH in DCM).

-

Method B: Ethylene Carbonate Route (Green/Industrial Scale)

-

Insight: This method avoids genotoxic alkyl halides and generates

as the only byproduct. -

Protocol: Heat Ethyl 1H-pyrazole-4-carboxylate with Ethylene Carbonate (1.1 eq) and a catalytic amount of base (e.g.,

or TBAI) at 120–140°C for 2–4 hours. This achieves ring opening to the same hydroxyethyl intermediate.

Step 2: Ammonolysis (Ester to Amide Conversion)

Objective: Convert the ethyl ester to the primary carboxamide. Reaction: Nucleophilic acyl substitution.

Experimental Protocol:

-

Charge: Dissolve the intermediate Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (10.0 g, 54.3 mmol) in Methanol (50 mL).

-

Ammonia Addition: Add 7N Ammonia in Methanol (70 mL, ~10 eq) or aqueous Ammonium Hydroxide (28%, 100 mL).

-

Note: Methanolic ammonia is preferred to prevent hydrolysis to the acid.

-

-

Reaction: Seal the vessel (pressure tube recommended) and stir at room temperature for 16–24 hours. If reaction is slow, heat to 50°C .

-

Monitoring: Monitor by LC-MS (Target Mass: ~155 Da + 17 = M+H 172? No, MW is 155.15. M+H = 156. Wait, MW Calculation:

. C(72)+H(9)+N(42)+O(32) = 155.15 g/mol ). -

Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

-

Purification: Triturate the resulting solid with cold diethyl ether or acetonitrile to remove impurities. Filter and dry.[3]

-

Final Product: 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (White to off-white solid).

Analytical Data & Validation

To ensure trustworthiness, the synthesized compound must be validated against the following predicted physicochemical properties.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 155.16 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; Poor in Hexane |

| 1H NMR (DMSO-d6) | |

| Mass Spec (ESI) | [M+H]+ = 156.2 |

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity (N1 vs. N2)

-

Issue: In asymmetric pyrazoles (e.g., 3-methyl-1H-pyrazole-4-carboxylate), alkylation yields a mixture of N1 and N2 isomers.

-

Resolution: For the target 1H-pyrazole-4-carboxamide (unsubstituted at 3,5), the starting material has

symmetry (effectively). N1 and N2 are identical. Therefore, regioselectivity is NOT an issue for this specific scaffold.

O-Alkylation vs. N-Alkylation

-

Issue: Alkylation at the oxygen of the hydroxyethyl group (polymerization) or the amide oxygen.

-

Control: The pyrazole NH is significantly more acidic (pKa ~14) than the aliphatic alcohol (pKa ~16-17). Using stoichiometric base (

) ensures selective deprotonation of the pyrazole. Avoid strong bases like NaH which might deprotonate the alcohol formed in situ.

Impurity Profile

-

Hydrolysis: Presence of water during Step 2 can lead to the carboxylic acid byproduct (

). Use anhydrous methanolic ammonia to mitigate this.

References

-

Ethyl 1H-pyrazole-4-carboxylate (Starting M

-

Synthesis of Pyrazole-4-Carboxamide Deriv

- Source: Journal of Chemical and Pharmaceutical Research, 2011, 3(6):387-394.

-

URL:[Link]

- Source:Green Chemistry, General methodology for hydroxyethylation of N-heterocycles.

-

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (Target Analogues)

- Source: PubChem CID 56956181 (Ethyl 3-bromo analog)

-

URL:[Link]

Sources

- 1. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. Trans-N-(3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (1 x 10 mg) | Alchimica [shop.alchimica.cz]

- 5. chemimpex.com [chemimpex.com]

An Investigational Guide to Elucidate the Mechanism of Action of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide as a Putative Kinase Inhibitor

Abstract

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is a novel small molecule whose biological mechanism of action has not yet been elucidated. Structural analysis reveals a pyrazole-carboxamide scaffold, a privileged structure in medicinal chemistry frequently associated with kinase inhibition.[1][2][3][4][5][6][7] This guide puts forth the hypothesis that this compound acts as an inhibitor of the Janus Kinase (JAK) family of non-receptor tyrosine kinases, a critical node in cytokine signaling.[1] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous myeloproliferative and inflammatory diseases, making it a high-value therapeutic target.[1][8] This document provides a comprehensive, multi-phase experimental framework for drug development professionals and researchers to rigorously test this hypothesis. It details a logical progression from initial in vitro biochemical assays to confirm target engagement and selectivity, through to cellular assays designed to validate pathway inhibition and downstream functional effects. Each stage is supported by detailed, field-proven protocols and rationale to ensure scientific integrity and generate a robust data package for mechanistic validation.

Part 1: Rationale and Hypothesis

The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a cornerstone of modern kinase inhibitor design.[1][4][5] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have led to the development of numerous FDA-approved drugs.[1] Notably, Ruxolitinib, a potent inhibitor of JAK1 and JAK2, features a pyrazole core linked to a pyrrolopyrimidine, highlighting the suitability of this scaffold for targeting the JAK family.[1] The structure of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide suggests it may similarly occupy the ATP-binding site, making kinase inhibition a primary and logical hypothesis for its biological activity.

The JAK/STAT Pathway: A Critical Therapeutic Target

The JAK/STAT signaling cascade is the principal communication pathway for a vast array of cytokines, interferons, and growth factors.[9][10] This pathway governs essential cellular processes, including immune responses, hematopoiesis, and cell growth.[9][10] The pathway consists of four JAKs (JAK1, JAK2, JAK3, and TYK2) and seven STATs.[1] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene transcription.[9]

Activating mutations, such as the JAK2-V617F mutation found in a high percentage of patients with myeloproliferative neoplasms (MPNs) like polycythemia vera and essential thrombocythemia, lead to constitutive, cytokine-independent signaling and uncontrolled cell proliferation.[11][12][13][14] Therefore, inhibitors of JAK2 are a validated therapeutic strategy for these disorders.[14][15]

Central Hypothesis

Based on the structural precedent and the therapeutic importance of the target, we hypothesize that 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide functions as a direct, ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This guide outlines the definitive experimental plan to validate this mechanism of action.

Caption: Hypothesized mechanism of action within the JAK/STAT signaling pathway.

Part 2: Phase I - In Vitro Target Validation & Selectivity

The primary objective of this phase is to confirm direct, potent, and selective inhibition of the hypothesized target, JAK2, in a purified, cell-free system.

Experiment 1: Biochemical Kinase Activity Assay

Rationale: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of JAK2 and to quantify its potency (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[16]

Protocol: ADP-Glo™ Assay for JAK2 Inhibition

-

Reagent Preparation: Prepare kinase reaction buffer, recombinant human JAK2 enzyme, the appropriate substrate (e.g., a poly-GT peptide), and ATP solution at 2X the final desired concentration.

-

Compound Plating: Serially dilute the test compound in DMSO, followed by a further dilution in kinase buffer. Dispense into a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Kinase Reaction: Add the 2X JAK2 enzyme/substrate mix to the wells. Initiate the reaction by adding the 2X ATP solution. The final reaction volume should be 5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Kinase Selectivity Profile

To assess selectivity, the compound should be tested against all members of the JAK family. A desirable profile would show significantly higher potency for JAK2 over other family members.

| Kinase Target | Hypothetical IC50 (nM) |

| JAK2 | 15 |

| JAK1 | 250 |

| JAK3 | >1000 |

| TYK2 | 800 |

| Table 1: Example in vitro IC50 data demonstrating selectivity for JAK2. |

Experiment 2: Broad Kinase Panel Screening

Rationale: To understand the compound's broader selectivity profile and identify potential off-target effects early, a screen against a large panel of human kinases is essential.[17][18] This provides critical information regarding safety and helps interpret results from cellular assays. Commercial services (e.g., Reaction Biology, Eurofins) offer standardized panels.

Methodology:

-

Submit the compound to a commercial provider for screening.

-

Request a single-dose screen (e.g., at 1 µM) against a comprehensive panel (e.g., >400 kinases).

-

Analyze the results, typically provided as "% Inhibition at Concentration".

-

Follow up with full IC50 determination for any off-target kinases that show significant inhibition (>50%) to confirm the initial hit.

Part 3: Phase II - Cellular Mechanism of Action

The objective of this phase is to confirm that the compound engages JAK2 in a cellular context, inhibits downstream signaling, and produces the expected functional anti-proliferative effect in a JAK2-dependent cell line.

Experiment 3: Cellular Target Engagement via Western Blot

Rationale: The phosphorylation of STAT proteins is a direct and immediate consequence of JAK activation.[19][20] Measuring the level of phosphorylated STAT3 (p-STAT3) at the Tyr705 residue is a gold-standard biomarker for JAK2 activity in cells.[19][21] A JAK2 inhibitor should reduce p-STAT3 levels without affecting total STAT3 protein.[20] The human erythroleukemia cell line HEL 92.1.7 is an excellent model as it harbors the JAK2-V617F mutation and exhibits constitutive STAT activation.[11]

Protocol: Western Blot for p-STAT3 Inhibition in HEL Cells

-

Cell Culture and Treatment: Culture HEL cells in standard conditions. Seed cells and allow them to adhere/stabilize. Treat with a dose-range of the test compound (or DMSO vehicle) for 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., M-PER™) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[19][22]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize lysate volumes to ensure equal protein loading. Add Laemmli sample buffer and denature samples by heating at 95°C for 5 minutes.[22]

-

SDS-PAGE and Transfer: Separate proteins by size on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[22]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145).[19]

-

Wash the membrane thoroughly with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[19]

-

Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total STAT3 and a loading control like β-Actin.[21]

Experiment 4: Cellular Anti-Proliferative Assay

Rationale: Since HEL cells are dependent on the constitutive JAK2-V617F signaling for their proliferation and survival, a potent and specific inhibitor should reduce their viability. This assay provides a crucial functional readout of the compound's cellular activity.

Protocol: CellTiter-Glo® Viability Assay

-

Cell Plating: Seed HEL cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to acclimate.

-

Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

-

Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence with a plate reader.

-

Data Analysis: Calculate percent viability relative to DMSO-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Part 4: Integrated Investigational Workflow

The following diagram illustrates the logical flow of the entire investigational plan, from initial hypothesis to cellular validation, ensuring a comprehensive and rigorous elucidation of the compound's mechanism of action.

Caption: A streamlined workflow for elucidating the mechanism of action.

References

-

Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Available at: [Link]

-

PubMed. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Available at: [Link]

-

ACS Publications. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Available at: [Link]

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

-

Frontiers. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Available at: [Link]

-

NIH National Center for Biotechnology Information. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available at: [Link]

-

Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Available at: [Link]

-

Ovid. (n.d.). Screening approaches to generating STAT inhibitors. Available at: [Link]

-

J-Stage. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

-

PubMed. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. Available at: [Link]

-

AACR Journals. (2008). Development of selective JAK2 inhibitors. Available at: [Link]

-

PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Available at: [Link]

-

University of Vermont Cancer Center. (n.d.). JAK2 V617F Quantitative Assay. Available at: [Link]

-

Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

-

Frontiers. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Available at: [Link]

-

Semantic Scholar. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

Assay Genie. (2023). JAK-STAT Signalling and Cytokines: The What, How, and Why. Available at: [Link]

-

ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Available at: [Link]

-

ASH Publications. (2025). Identification of novel, potent, and selective JAK2V617F inhibitors. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2006). A sensitive high-throughput method to detect activating mutations of Jak2 in peripheral-blood samples. Available at: [Link]

-

Lab Tests Online-UK. (2015). JAK2 Mutation. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2014). Inhibition of JAK/STAT signaling stimulates adult satellite cell function. Available at: [Link]

-

Jultika. (2021). JAK-STAT Signaling and Inhibition in Immunological Diseases. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

Indian Academy of Sciences. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2015). Current status of pyrazole and its biological activities. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]

- 9. assaygenie.com [assaygenie.com]

- 10. researchportal.tuni.fi [researchportal.tuni.fi]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. cincinnatichildrens.org [cincinnatichildrens.org]

- 13. A sensitive high-throughput method to detect activating mutations of Jak2 in peripheral-blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labtestsonline.org.uk [labtestsonline.org.uk]

- 15. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 19. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]

A Technical Guide to Investigating the Therapeutic Potential of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Abstract: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind with high affinity to a diverse range of biological targets.[1] This guide focuses on a specific, under-characterized molecule, 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide. While direct studies on this compound are not prevalent in existing literature, the extensive research on the broader pyrazole-4-carboxamide class provides a robust foundation for hypothesizing and validating its potential therapeutic targets. This document serves as an in-depth technical resource for researchers, outlining the most probable target classes, providing the scientific rationale for their investigation, and detailing rigorous experimental protocols for target validation and characterization. We will explore primary target hypotheses in protein kinase inhibition and metabolic modulation, as well as emerging areas of interest.

Section 1: The Protein Kinase Superfamily - A Primary Target Hypothesis

The pyrazole carboxamide scaffold is a cornerstone in the development of protein kinase inhibitors.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders.[5][6] The planar, aromatic nature of the pyrazole ring allows it to function as an effective hinge-binder within the ATP-binding pocket of many kinases, while the carboxamide moiety and other substituents provide opportunities for specific interactions that dictate potency and selectivity.[1]

Cyclin-Dependent Kinases (CDKs): Targeting the Engine of Cell Proliferation

Scientific Rationale: Cyclin-Dependent Kinases (CDKs) are serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle.[5] The deregulation of the CDK-cyclin-Rb pathway, often through the overexpression of cyclins or loss of endogenous inhibitors, is a fundamental characteristic of over 90% of cancers, leading to uncontrolled cell proliferation.[5] Specifically, the CDK4/6-Cyclin D complex controls the critical G1 to S phase transition.[7] Numerous pyrazole-based molecules have been developed as potent inhibitors of CDK2, CDK4, and CDK6, demonstrating the scaffold's suitability for this target class.[5][7][8][9] Therefore, a primary hypothesis is that 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide possesses anti-proliferative activity via CDK inhibition.

Signaling Pathway Overview:

Caption: The CDK4/6-pRb pathway controlling the G1-S cell cycle checkpoint.

Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Inhibition Assay

-

Principle of the Assay: This protocol describes a homogenous, fluorescence-based assay to measure the inhibition of CDK2/Cyclin A kinase activity. The assay quantifies the amount of ADP produced during the phosphorylation of a substrate peptide, which corresponds to enzyme activity. A decrease in ADP production in the presence of the test compound indicates inhibition.

-

Materials & Reagents:

-

Recombinant human CDK2/Cyclin A enzyme (e.g., from SignalChem)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

CDK2 Substrate Peptide (e.g., L-S-P-T-S-P-L-K-K)

-

ATP, 10 mM solution

-

Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

-

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (Test Compound)

-

Roscovitine or Dinaciclib (Positive Control Inhibitor)[10]

-

DMSO (Vehicle Control)

-

384-well, low-volume, white plates (e.g., Corning #3572)

-

-

Step-by-Step Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This will be the 100X final concentration plate.

-

Enzyme/Substrate Mix: Prepare a 2X Enzyme/Substrate solution in Kinase Buffer. The final concentration in the well should be approximately 5 nM CDK2/Cyclin A and 100 µM substrate peptide.

-

ATP Solution: Prepare a 2X ATP solution in Kinase Buffer. The final concentration in the well should match the Km of ATP for CDK2 (typically ~10 µM).

-

Assay Plating:

-

Add 0.5 µL of serially diluted compound, positive control, or DMSO (for 0% and 100% inhibition controls) to the wells of the 384-well plate.

-

Add 2.5 µL of the 2X Enzyme/Substrate mix to all wells except the "0% Activity" controls. Add 2.5 µL of Kinase Buffer to these wells instead.

-

Mix gently and incubate for 10 minutes at room temperature.

-

-

Reaction Initiation: Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Reaction Termination & ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader (e.g., Promega GloMax®).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Janus Kinases (JAKs): Modulating the Cytokine Signaling Cascade

Scientific Rationale: The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases essential for transducing signals from a wide array of cytokine and growth factor receptors.[11] This signaling cascade, known as the JAK-STAT pathway, is central to immune response, inflammation, and hematopoiesis.[12] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease, as well as myeloproliferative neoplasms.[11][12] The pyrazole carboxamide scaffold has been successfully utilized to develop both pan-JAK and selective JAK inhibitors, demonstrating its versatility in targeting this kinase family.[13][14][15]

Experimental Workflow: JAK/STAT Cellular Phosphorylation Assay

Caption: Workflow for a cell-based assay measuring JAK-STAT pathway inhibition.

Experimental Protocol: IL-6 Induced STAT3 Phosphorylation in U266B1 Cells

-

Principle of the Assay: This protocol measures the ability of the test compound to inhibit JAK1/2-mediated phosphorylation of STAT3 in a human myeloma cell line (U266B1) upon stimulation with the cytokine Interleukin-6 (IL-6). Inhibition is quantified using a sandwich ELISA that specifically detects phosphorylated STAT3 (pSTAT3).

-

Materials & Reagents:

-

U266B1 cell line (ATCC® TIB-196™)

-

RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Recombinant Human IL-6 (e.g., R&D Systems)

-

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (Test Compound)

-

Ruxolitinib (Positive Control Inhibitor)[12]

-

DMSO (Vehicle Control)

-

Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) with protease/phosphatase inhibitors

-

Phospho-STAT3 (Tyr705) ELISA Kit (e.g., R&D Systems, DuoSet IC)

-

96-well cell culture plates and 96-well ELISA plates

-

-

Step-by-Step Procedure:

-

Cell Culture: Culture U266B1 cells in RPMI-1640 supplemented with 15% FBS and antibiotics.

-

Plating & Starvation: Seed cells at 2 x 10⁵ cells/well in a 96-well plate in complete medium. After 24 hours, wash cells and replace the medium with serum-free RPMI-1640. Incubate for 4-6 hours to starve the cells and reduce basal signaling.

-

Compound Treatment: Add serially diluted test compound, positive control, or DMSO to the cells. Incubate for 1 hour at 37°C.

-

Cytokine Stimulation: Add IL-6 to a final concentration of 10 ng/mL to all wells except the unstimulated control. Incubate for 15 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and add 100 µL of ice-cold Cell Lysis Buffer to each well. Incubate on ice for 10 minutes with gentle agitation.

-

Lysate Collection: Transfer the lysates to microcentrifuge tubes, centrifuge at 14,000 rpm for 10 minutes at 4°C, and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

pSTAT3 ELISA:

-

Follow the manufacturer's protocol for the Phospho-STAT3 ELISA kit.

-

Briefly, coat an ELISA plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add normalized protein lysates (e.g., 50 µg total protein per well) to the plate and incubate.

-

Wash, then add the detection antibody and incubate.

-

Wash, then add streptavidin-HRP and incubate.

-

Wash, then add the substrate solution and stop the reaction.

-

-

Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

-

Data Analysis: Normalize the pSTAT3 signal to the stimulated DMSO control. Plot the normalized signal versus the log of compound concentration and fit to a dose-response curve to determine the IC₅₀.

-

p38 Mitogen-Activated Protein Kinase (MAPK): Intercepting the Inflammatory Response

Scientific Rationale: p38 MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stress. Activation of the p38 MAPK pathway leads to the production of pro-inflammatory mediators, making it a key target for inflammatory diseases such as rheumatoid arthritis and COPD.[16][17] A specific class of pyrazole-based inhibitors, often containing a urea moiety, has been shown to bind to a distinct allosteric site on p38, stabilizing an inactive conformation of the kinase.[16] Given this precedent, 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide warrants investigation as a potential p38 MAPK inhibitor.

Experimental Protocol: p38α Biochemical Inhibition Assay

-

Principle of the Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated substrate (ATF2) by the p38α kinase. A europium-labeled anti-phospho-ATF2 antibody and a streptavidin-allophycocyanin (APC) conjugate create the FRET pair. Phosphorylation brings the donor (Eu) and acceptor (APC) into proximity, generating a FRET signal. Inhibition of p38α by the test compound reduces substrate phosphorylation, leading to a decrease in the FRET signal.

-

Materials & Reagents:

-

Active recombinant human p38α (MAPK14) enzyme

-

LanthaScreen™ Eu-anti-pATF2 (pThr71) Antibody (Thermo Fisher)

-

TR-FRET Dilution Buffer (Thermo Fisher)

-

Biotinylated ATF2 substrate peptide

-

Streptavidin-APC conjugate

-

ATP, 10 mM solution

-

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (Test Compound)

-

DMSO (Vehicle Control)

-

384-well, low-volume, black plates

-

-

Step-by-Step Procedure:

-

Compound Plating: Add 100 nL of serially diluted compounds or controls in DMSO to the assay plate.

-

Enzyme/Substrate Mix: Prepare a 2X solution of p38α and biotin-ATF2 substrate in TR-FRET Dilution Buffer. Add 5 µL to each well. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Prepare a 2X solution of ATP in TR-FRET Dilution Buffer. Add 5 µL to each well to start the reaction.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Detection Mix: Prepare a 2X solution of Eu-anti-pATF2 antibody and Streptavidin-APC in TR-FRET Dilution Buffer. Add 10 µL to each well to stop the reaction.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 615 nm (Eu) following excitation at 340 nm.

-

Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Determine the percent inhibition based on controls and calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Section 2: Succinate Dehydrogenase (SDH) Inhibition - A Metabolic Targeting Approach

Scientific Rationale: Beyond kinases, the pyrazole-4-carboxamide scaffold is the defining feature of a major class of succinate dehydrogenase inhibitors (SDHIs).[19][20] SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[19][21] By blocking the ubiquinone-binding site of SDH, these compounds inhibit ATP synthesis and can induce the production of reactive oxygen species (ROS), leading to cell death.[19] While extensively used as agricultural fungicides, targeting SDH has emerging therapeutic relevance in oncology, particularly in cancers with metabolic vulnerabilities or mutations in SDH subunits.[21][22][23]

Table 1: Comparative Efficacy of Known Pyrazole Carboxamide SDHIs

| Compound | Target Organism | IC₅₀ (µM) | Reference |

| Boscalid | R. solani | 7.9 | [22] |

| Fluxapyroxad | R. solani | 0.35 | [20] |

| Compound E1 | R. solani | 3.3 | [22] |

| Compound 8e | R. solani | 1.30 | [20] |

Experimental Protocol: SDH Activity Assay from Isolated Mitochondria

-

Principle of the Assay: This colorimetric assay measures the activity of SDH in mitochondria isolated from a relevant cell line (e.g., a cancer cell line like A549). The assay follows the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate by SDH. The rate of DCPIP reduction, measured as a decrease in absorbance at 600 nm, is proportional to SDH activity.

-

Materials & Reagents:

-

Cultured cells (e.g., A549)

-

Mitochondria Isolation Kit for Cultured Cells (e.g., Thermo Fisher #89874)

-

Assay Buffer: 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂

-

Succinate, 1 M stock solution

-

Rotenone, 2 mM stock in ethanol (to inhibit Complex I)

-

Potassium cyanide (KCN), 0.5 M stock (to inhibit Complex IV)

-

2,6-dichlorophenolindophenol (DCPIP), 5 mM stock

-

Decylubiquinone, 10 mM stock in ethanol

-

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (Test Compound)

-

Atpenin A5 or Boscalid (Positive Control Inhibitor)

-

96-well clear microplate

-

-

Step-by-Step Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cultured cells using a commercial kit following the manufacturer's instructions. Determine the protein concentration of the mitochondrial fraction.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture. For a 200 µL final volume:

-

150 µL Assay Buffer

-

2 µL Rotenone (final conc. 20 µM)

-

2 µL KCN (final conc. 5 mM)

-

2 µL Decylubiquinone (final conc. 100 µM)

-

2 µL of serially diluted Test Compound, Positive Control, or DMSO.

-

10 µL of isolated mitochondria (approx. 10-20 µg protein).

-

-

Pre-incubation: Incubate the plate for 10 minutes at 30°C to allow inhibitors to bind.

-

Assay Initiation: Add 10 µL of DCPIP (final conc. 250 µM) and 20 µL of Succinate (final conc. 100 mM) to start the reaction.

-

Data Acquisition: Immediately place the plate in a temperature-controlled spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the initial rate (V₀) of the reaction (ΔAbs/min) for each well. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value from the dose-response curve.

-

Section 3: Emerging & Exploratory Therapeutic Targets

The versatility of the pyrazole carboxamide scaffold extends to several other target classes that may warrant investigation.

-

Carbonic Anhydrase (CA) Inhibition: Pyrazole-sulfonamide derivatives have shown potent inhibition of human CA isoforms I and II, which are involved in pH regulation and are targets for glaucoma and certain cancers.[24] If the core molecule shows activity, a medicinal chemistry campaign could explore the addition of a sulfonamide moiety.

-

Anti-Platelet Activity: Studies have revealed that certain 1H-pyrazole-4-carboxamides can inhibit platelet aggregation induced by ADP, adrenaline, and platelet-activating factor (PAF) with nanomolar potency.[25] This suggests a potential role in cardiovascular disease.

-

Neurological Targets: For Alzheimer's disease, pyrazole carboxamides have been designed as dual inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disorders.[26]

Conclusion

While 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is a largely uncharacterized molecule, its core chemical structure places it within a class of compounds with a rich history of therapeutic relevance. The most promising avenues for investigation lie in its potential as an inhibitor of protein kinases —specifically CDKs, JAKs, and p38 MAPK—and as a modulator of cellular metabolism through the inhibition of succinate dehydrogenase . The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these hypotheses. A tiered screening approach, beginning with in vitro biochemical assays against a panel of these primary targets, followed by cell-based functional assays for active hits, will be the most efficient path to elucidating the therapeutic potential of this compound and guiding future drug development efforts.

References

-

CDK4/6 inhibitors: a brief overview and prospective research directions. (2021). RSC Medicinal Chemistry. Available from: [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold. (2014). Expert Opinion on Therapeutic Patents. Available from: [Link]

-

Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances. Available from: [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry. Available from: [Link]

-

1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. (n.d.). ResearchGate. Available from: [Link]

-

Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (n.d.). Organic & Biomolecular Chemistry. Available from: [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Semantic Scholar. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Available from: [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong. Available from: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available from: [Link]

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences. Available from: [Link]

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry. Available from: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI. Available from: [Link]

-

Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. (2014). Journal of Medicinal Chemistry. Available from: [Link]

- Pyrazole derivatives as p38 MAP inhibitors. (n.d.). Google Patents.

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Semantic Scholar. Available from: [Link]

-

Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (2025). ResearchGate. Available from: [Link]

-

Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach. (n.d.). International Journal of Computer Applications. Available from: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Drug Information. (n.d.). Therapeutic Target Database. Available from: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Available from: [Link]

-

New 1H-pyrazole-4-carboxamides with antiplatelet activity. (2009). Archiv der Pharmazie. Available from: [Link]

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. Available from: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijmphs.com [ijmphs.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US9249125B2 - Pyrazole derivatives as p38 MAP inhibitors - Google Patents [patents.google.com]

- 18. ijcaonline.org [ijcaonline.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New 1H-pyrazole-4-carboxamides with antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide Structural Analogs and Derivatives

A Foreword for the Modern Researcher

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings while offering improved solubility and metabolic stability, have led to its incorporation into a multitude of FDA-approved drugs.[1] Within this privileged scaffold, the pyrazole-4-carboxamide moiety has emerged as a particularly fruitful area of investigation, yielding compounds with a vast spectrum of biological activities.[2][3] This guide focuses on a specific, yet versatile, subset: 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide and its structural analogs. The introduction of the 2-hydroxyethyl group at the N1 position offers a key site for hydrogen bonding and can significantly influence the pharmacokinetic profile of the molecule. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, aiming to provide not just a recitation of facts, but a causal understanding of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds.

I. The Architectural Blueprint: Synthesis of the Pyrazole-4-Carboxamide Core and its Derivatives

The construction of pyrazole-4-carboxamide derivatives is a well-established field, typically involving a multi-step sequence that offers flexibility for diversification. The general approach involves the initial formation of the pyrazole ring, followed by functionalization at the N1 and C4 positions.

A. General Synthetic Strategy

A common and efficient pathway to the core structure begins with the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For the synthesis of the 1-(2-hydroxyethyl) substituted core, the following generalized protocol, synthesized from multiple literature precedents, can be employed.[5][6]

Rationale: This synthetic route is chosen for its modularity. It allows for the early introduction of the key 1-(2-hydroxyethyl) group and the late-stage introduction of diverse amines at the carboxamide position, facilitating the creation of a chemical library for structure-activity relationship (SAR) studies. The conversion of the carboxylic acid to an acid chloride is a classic and high-yielding method to activate the carbonyl group for amidation.

Experimental Protocol: General Synthesis of a 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide Derivative

Materials:

-

Ethyl 2-formyl-3-oxopropanoate

-

(2-Hydroxyethyl)hydrazine

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Desired primary or secondary amine

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

-

In a round-bottom flask, dissolve ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol.

-

Add (2-hydroxyethyl)hydrazine (1.1 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude ester by column chromatography on silica gel.

Step 2: Hydrolysis to 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

-

Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

-

Add an aqueous solution of NaOH (2.5 equivalents) and stir the mixture at 60°C.

-

Monitor the hydrolysis by TLC until all the starting ester is consumed.

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Step 3: Formation of the Acid Chloride

-

Suspend the carboxylic acid from Step 2 in DCM.

-

Add thionyl chloride (2-3 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

-

Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride is typically used in the next step without further purification.

Step 4: Amidation to the Final Product

-

Dissolve the crude acid chloride in DCM.

-

In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0°C.[5]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[5]

-

Upon completion, wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final carboxamide derivative by column chromatography or recrystallization.

Workflow for Synthesis and Screening

The following diagram illustrates the general workflow from synthesis to biological evaluation for a library of novel pyrazole-4-carboxamide derivatives.

Caption: General workflow for the synthesis and screening of pyrazole-4-carboxamide derivatives.

II. Spectrum of Activity: Biological Roles and Therapeutic Applications

Derivatives of the pyrazole-4-carboxamide scaffold have been reported to possess a wide array of biological activities, underscoring the versatility of this chemical class. The specific nature of the substituents on the pyrazole ring and the carboxamide nitrogen dictates the therapeutic target and potency.

-

Anticancer Activity: Numerous studies have highlighted the potential of pyrazole-4-carboxamide derivatives as anticancer agents.[7] Their mechanisms often involve the inhibition of key proteins involved in cell cycle regulation and proliferation. A significant target for this class of compounds is the Aurora kinase family.[7]

-

Antimicrobial and Antifungal Activity: The pyrazole ring is a component of several established antimicrobial and antifungal drugs.[2] Novel pyrazole-4-carboxamide derivatives have been synthesized and shown to be effective against various bacterial and fungal strains, including drug-resistant variants.[8]

-

Enzyme Inhibition: Beyond kinases, these compounds have been shown to inhibit other crucial enzymes. For instance, certain derivatives are potent inhibitors of carbonic anhydrase, an enzyme family implicated in conditions like glaucoma and epilepsy.[9]

-

Agrochemical Applications: Pyrazole carboxamides are widely used in agriculture as fungicides.[3][10] Many of these act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in pathogenic fungi.[11][12]

III. Mechanism of Action Spotlight: Inhibition of the Aurora A Kinase Signaling Pathway

A particularly promising avenue for the therapeutic application of pyrazole-4-carboxamide derivatives is in oncology, specifically through the inhibition of Aurora A kinase (AURKA). AURKA is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[3][13] Overexpression of AURKA is common in many human cancers and is linked to genomic instability and tumorigenesis.[11]

The Aurora A Signaling Cascade

AURKA is activated during the G2/M transition of the cell cycle and phosphorylates a multitude of downstream substrates to orchestrate mitosis.[2] Its activity is tightly regulated by co-factors like TPX2.[2] Inhibition of AURKA leads to mitotic arrest, formation of monopolar spindles, and ultimately, apoptosis in cancer cells.[7]

Caption: The Aurora A kinase signaling pathway and the inhibitory action of pyrazole-4-carboxamide derivatives.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against cancer cell lines and the isolated kinase enzyme.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Target Kinase | IC₅₀ (µM) | Reference |

| 10e | HCT116 | 0.39 | Aurora A | 0.16 | [7] |

| 10e | MCF-7 | 0.46 | Aurora A | 0.16 | [7] |

Table 1: Example IC₅₀ values for a potent N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (Compound 10e).[7]

IV. In the Laboratory: Key Experimental Protocols

To ensure scientific rigor and reproducibility, detailed, self-validating protocols are essential. The following sections provide step-by-step methodologies for the biological evaluation of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide derivatives.

A. Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8] It is a fundamental assay for assessing antibacterial or antifungal activity.

Materials:

-

96-well sterile microtiter plates

-

Test compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Bacterial/fungal strains (test organisms and quality control strains, e.g., S. aureus ATCC 29213)

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: a. In a separate 96-well "mother" plate, perform a two-fold serial dilution of the test compound stock solution in the appropriate broth to achieve concentrations that are double the desired final concentrations.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this standardized suspension 1:150 in broth to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

Inoculation of Microtiter Plate: a. Dispense 50 µL of the appropriate compound dilution from the mother plate into each well of the final test plate. b. Within 15 minutes of its preparation, add 50 µL of the standardized bacterial/fungal suspension to each well. The final volume in each well will be 100 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

-

Controls: a. Growth Control: Include wells containing 50 µL of broth and 50 µL of the inoculum (no compound). b. Sterility Control: Include wells containing 100 µL of uninoculated broth. c. Positive Control: Test a known antibiotic alongside the test compounds.

-

Incubation: a. Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control well should be turbid, and the sterility control well should be clear.

B. Protocol: Aurora A Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of Aurora A kinase by quantifying the amount of ADP produced in the phosphorylation reaction. It is a robust method for screening potential inhibitors. This protocol is adapted from commercially available kits like ADP-Glo™.[7][14]

Materials:

-

Purified recombinant Aurora A kinase

-

Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

Substrate (e.g., Kemptide)

-

ATP solution

-

Test compound dilutions in buffer (with a final DMSO concentration ≤ 1%)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Assay Setup: a. Prepare a master mix of substrate and ATP in kinase buffer. b. Add 1 µL of the test compound dilution or vehicle control (for positive and negative controls) to the appropriate wells of the 384-well plate.

-

Enzyme Addition: a. Dilute the Aurora A kinase in kinase buffer to the desired concentration. b. Add 2 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. c. Add 2 µL of kinase buffer without enzyme to the "Blank" wells.

-

Reaction Initiation: a. Add 2 µL of the substrate/ATP master mix to all wells to start the reaction. b. Incubate the plate at 30°C for 45-60 minutes.

-

Signal Generation: a. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. d. Incubate at room temperature for 30-45 minutes.

-

Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer. b. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: a. Subtract the "Blank" signal from all other measurements. b. Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (uninhibited enzyme). c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

V. Conclusion and Future Perspectives

The 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and modular nature of this core allow for extensive chemical exploration and optimization of biological activity across a range of disease targets. The demonstrated efficacy of derivatives as inhibitors of critical oncology targets like Aurora A kinase highlights the potential for developing next-generation cancer therapeutics. Future research should focus on leveraging structure-based drug design to improve potency and selectivity, as well as on comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to identify candidates with favorable drug-like properties for clinical development. The continued exploration of this chemical space will undoubtedly yield new insights and valuable lead compounds for a variety of unmet medical needs.

References

-

Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

ACS Publications. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry. [Link]

-

Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

-

Journal of Applied Pharmaceutical Science. Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. [Link]

-

PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]

-

ACS Publications. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry. [Link]

-

PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. [Link]

-

BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

-

JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

-

PubChem. 1-(2-Hydroxyethyl)-1H-pyrazole. [Link]

-

ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | The Journal of Organic Chemistry. [Link]

-

PubChem. 1H-Pyrazole-4-carboxamide. [Link]

-

ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

-

National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PubMed. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. [Link]

-

PubChemLite. 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rupress.org [rupress.org]

- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. protocols.io [protocols.io]

- 10. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 11. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. bpsbioscience.com [bpsbioscience.com]

A Senior Application Scientist's Guide to In Silico Modeling of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide Interactions

Abstract

The convergence of computational power and molecular biology has positioned in silico modeling as an indispensable pillar in modern drug discovery.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough for modeling the interactions of the novel compound, 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide. Pyrazole-carboxamide derivatives are a well-established class of compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[4] This document is structured to provide researchers, computational chemists, and drug development professionals with both the strategic rationale and the step-by-step protocols necessary to predict and analyze the molecular interactions of this ligand with a selected protein target. We will proceed from ligand and target preparation through molecular docking, and culminate in molecular dynamics simulations and binding free energy calculations to provide a dynamic and energetically refined perspective on the compound's binding hypothesis.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[1][3] In silico techniques, collectively known as Computer-Aided Drug Design (CADD), offer a powerful paradigm to mitigate these risks by enabling rapid, cost-effective evaluation of molecular hypotheses.[1][5] Methods like molecular docking and molecular dynamics (MD) simulations allow us to visualize and quantify the interactions between a small molecule (a ligand) and its biological target (typically a protein) at an atomic level.[6][7][8]

This guide focuses on 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide . While this specific molecule is not extensively characterized in public literature, its core pyrazole-carboxamide scaffold is of significant interest in medicinal chemistry.[4] For this guide, we will hypothesize its interaction with a crucial therapeutic target to demonstrate a realistic and applicable workflow.

Chosen Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Rationale: IRAK4 is a serine-threonine kinase that plays a critical role in inflammatory signaling pathways via Toll-like receptors (TLRs) and IL-1 receptors.[9] Its inhibition is a key strategy for treating inflammatory diseases. Notably, N-(1H-pyrazol-4-yl)carboxamides have been successfully developed as potent and selective IRAK4 inhibitors, making it a highly relevant and plausible target for our subject compound.[9] We will use the human IRAK4 kinase domain crystal structure (PDB ID: 4U9A) for our modeling studies.

This guide is built on the principle of causality-driven methodology . We will not only present the "how" but, more importantly, the "why" behind each computational step, ensuring a robust and scientifically defensible workflow.

The In Silico Modeling & Analysis Pipeline

A rigorous computational analysis follows a logical progression from static, predictive models to dynamic, refined simulations. This workflow ensures that computational effort is spent on validating the most promising initial hypotheses.

Caption: Overall workflow for in silico interaction analysis.

Part I: System Preparation

3.1. Ligand Preparation

Causality & Expertise: Before any simulation, the ligand's structure must be accurate in three dimensions and possess the correct protonation state and atomic charges. An improperly prepared ligand will produce meaningless results, regardless of the sophistication of subsequent steps. We begin by obtaining the canonical structure and then converting it to a high-quality 3D conformation.

Protocol 3.1: Ligand Preparation Workflow

-

Obtain 2D Representation: The SMILES (Simplified Molecular Input Line Entry System) string for 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is OCCN1C=C(C(=N1))C(=O)N. This can be obtained from chemical databases like PubChem.

-

Generate 3D Coordinates: Use a tool like Open Babel or the graphical interface in UCSF Chimera/PyMOL to convert the SMILES string into a 3D structure.

-

Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This step relaxes strained bonds and angles to find a more realistic conformation.

-

Assign Partial Charges: Accurate partial charges are critical for calculating electrostatic interactions. For novel compounds, it is best practice to use a quantum mechanical method (e.g., AM1-BCC) to calculate charges, often facilitated by tools like Antechamber from the AmberTools suite.

-

Save in Appropriate Format: Save the final, prepared ligand structure in a .mol2 or .pdbqt format, which contains the 3D coordinates, charge information, and atom types required by docking software.

3.2. Target Protein Preparation

Causality & Expertise: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (e.g., water, crystallization agents) and lack hydrogen atoms. Preparing the target involves cleaning the structure and adding necessary components to make it suitable for simulation.

Protocol 3.2: IRAK4 (PDB: 4U9A) Preparation

-

Download Structure: Obtain the PDB file for 4U9A from the RCSB PDB database.

-

Remove Non-essential Molecules: The downloaded structure may contain co-crystallized ligands, ions, and water molecules. For this study, we remove all entities except the protein chain (Chain A) of IRAK4. Retaining specific water molecules that mediate protein-ligand interactions is an advanced technique, but for initial docking, they are typically removed.

-

Add Hydrogen Atoms: PDB files usually do not include hydrogen atoms. Use software like UCSF Chimera or Schrödinger's Protein Preparation Wizard to add hydrogens, assuming a physiological pH of 7.4. This step is crucial as it correctly models the protonation states of acidic and basic residues (e.g., Asp, Glu, Lys, Arg, His).

-

Assign Atomic Charges: Assign charges to the protein atoms using a standard biomolecular force field, such as AMBER or CHARMM. This is typically handled automatically by the preparation software.

-